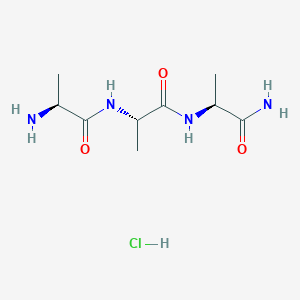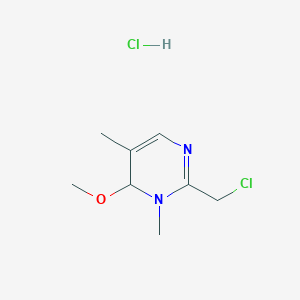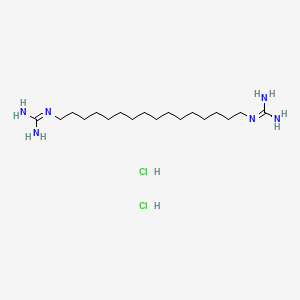
Azidotrihexylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azidotrihexylsilane is an organosilicon compound with the molecular formula C18H39N3Si It is characterized by the presence of an azide group (-N3) attached to a trihexylsilane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Azidotrihexylsilane can be synthesized through the reaction of trihexylsilane with sodium azide in the presence of a suitable solvent. The reaction typically occurs under mild conditions, with the azide group being introduced to the silicon atom .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Azidotrihexylsilane undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other nucleophiles, leading to the formation of different organosilicon compounds.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as triphenylphosphine or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and other nucleophiles. Reactions are typically carried out in polar solvents at moderate temperatures.
Reduction Reactions: Reducing agents like triphenylphosphine or lithium aluminum hydride are used under anhydrous conditions to prevent side reactions.
Major Products Formed:
Substitution Reactions: Various substituted silanes depending on the nucleophile used.
Reduction Reactions: Trihexylsilylamine is a common product when the azide group is reduced.
Wissenschaftliche Forschungsanwendungen
Azidotrihexylsilane has several applications in scientific research:
Organic Synthesis: It is used as a precursor for the synthesis of other organosilicon compounds.
Materials Science: It is employed in the preparation of silicon-based materials with unique properties.
Biology and Medicine:
Wirkmechanismus
The mechanism of action of azidotrihexylsilane involves the reactivity of the azide group. The azide group can participate in click chemistry reactions, forming stable triazole rings upon reaction with alkynes. This property is exploited in various applications, including bioconjugation and materials science .
Vergleich Mit ähnlichen Verbindungen
Triethylsilane: Another organosilicon compound with similar reactivity but different steric properties.
Tris(trimethylsilyl)silane: Known for its use in radical-based reactions and hydrosilylation.
Uniqueness of Azidotrihexylsilane: this compound is unique due to its combination of an azide group with a trihexylsilane moiety, providing distinct reactivity and steric properties compared to other silanes. This makes it particularly useful in specific synthetic applications where both the azide functionality and the bulky trihexylsilane group are advantageous .
Eigenschaften
CAS-Nummer |
67859-76-1 |
|---|---|
Molekularformel |
C18H39N3Si |
Molekulargewicht |
325.6 g/mol |
IUPAC-Name |
azido(trihexyl)silane |
InChI |
InChI=1S/C18H39N3Si/c1-4-7-10-13-16-22(21-20-19,17-14-11-8-5-2)18-15-12-9-6-3/h4-18H2,1-3H3 |
InChI-Schlüssel |
KVNHQFHBRSWGHA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC[Si](CCCCCC)(CCCCCC)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetic acid, [[(1-methylethylidene)amino]oxy]-, sodium salt](/img/structure/B13775311.png)
![(Z)-5-[(1S,5S,6R)-2,6-dimethyl-6-bicyclo[3.1.1]hept-2-enyl]-2-methylpent-2-en-1-ol;(Z)-5-(2,3-dimethyl-3-tricyclo[2.2.1.02,6]heptanyl)-2-methylpent-2-en-1-ol;6-methyl-2-[(1R)-4-methylcyclohex-3-en-1-yl]hept-5-en-2-ol;(Z)-2-methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-en-1-ol;(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol](/img/structure/B13775315.png)
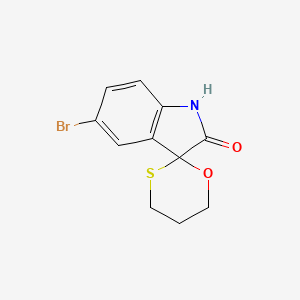

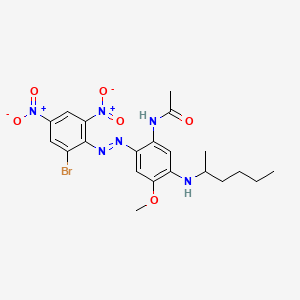

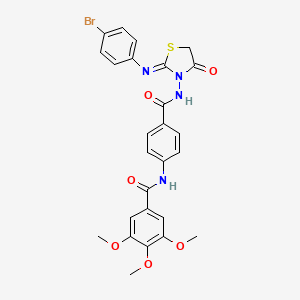


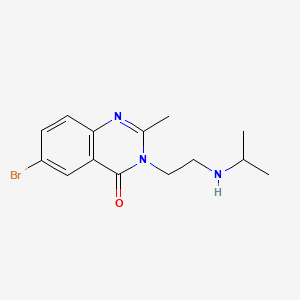
![2-bromo-N-[(2-hydroxyphenyl)methyl]acetamide](/img/structure/B13775375.png)
